molecular formula C17H15N3O3S B2952323 2-cyano-3-(3-acetamidothiophen-2-yl)-N-(3-methoxyphenyl)prop-2-enamide CAS No. 1376443-23-0

2-cyano-3-(3-acetamidothiophen-2-yl)-N-(3-methoxyphenyl)prop-2-enamide

Cat. No. B2952323
CAS RN: 1376443-23-0
M. Wt: 341.39
InChI Key: FFIZEONXXQJIQE-UHFFFAOYSA-N
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Description

2-cyano-3-(3-acetamidothiophen-2-yl)-N-(3-methoxyphenyl)prop-2-enamide, also known as ACTP, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications.

Mechanism Of Action

The mechanism of action of 2-cyano-3-(3-acetamidothiophen-2-yl)-N-(3-methoxyphenyl)prop-2-enamide involves its ability to interact with various molecular targets in the body. 2-cyano-3-(3-acetamidothiophen-2-yl)-N-(3-methoxyphenyl)prop-2-enamide has been shown to inhibit the activity of enzymes involved in tumor growth and inflammation, such as cyclooxygenase-2 and matrix metalloproteinases. Additionally, 2-cyano-3-(3-acetamidothiophen-2-yl)-N-(3-methoxyphenyl)prop-2-enamide has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects
2-cyano-3-(3-acetamidothiophen-2-yl)-N-(3-methoxyphenyl)prop-2-enamide has been shown to have various biochemical and physiological effects in the body. In cancer, 2-cyano-3-(3-acetamidothiophen-2-yl)-N-(3-methoxyphenyl)prop-2-enamide has been shown to induce apoptosis and inhibit angiogenesis, leading to the suppression of tumor growth. In inflammatory disorders, 2-cyano-3-(3-acetamidothiophen-2-yl)-N-(3-methoxyphenyl)prop-2-enamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, 2-cyano-3-(3-acetamidothiophen-2-yl)-N-(3-methoxyphenyl)prop-2-enamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages And Limitations For Lab Experiments

2-cyano-3-(3-acetamidothiophen-2-yl)-N-(3-methoxyphenyl)prop-2-enamide has several advantages for lab experiments, including its stability and ease of synthesis. Additionally, 2-cyano-3-(3-acetamidothiophen-2-yl)-N-(3-methoxyphenyl)prop-2-enamide has been shown to have a low toxicity profile, making it a suitable candidate for in vivo studies. However, one limitation of 2-cyano-3-(3-acetamidothiophen-2-yl)-N-(3-methoxyphenyl)prop-2-enamide is its poor solubility, which can affect its bioavailability and efficacy.

Future Directions

For the study of 2-cyano-3-(3-acetamidothiophen-2-yl)-N-(3-methoxyphenyl)prop-2-enamide include the development of analogs with improved solubility and the exploration of its potential therapeutic applications in other diseases.

Synthesis Methods

2-cyano-3-(3-acetamidothiophen-2-yl)-N-(3-methoxyphenyl)prop-2-enamide can be synthesized through a multistep process involving the reaction of various chemical reagents. The first step involves the reaction of 3-acetamidothiophene-2-carboxylic acid with thionyl chloride to form 3-acetamidothiophene-2-carbonyl chloride. This intermediate product is then reacted with 3-methoxyaniline to form 3-(3-acetamidothiophen-2-yl)-N-(3-methoxyphenyl)prop-2-enamide. Finally, the cyano group is introduced through the reaction with sodium cyanide to obtain 2-cyano-3-(3-acetamidothiophen-2-yl)-N-(3-methoxyphenyl)prop-2-enamide.

Scientific Research Applications

2-cyano-3-(3-acetamidothiophen-2-yl)-N-(3-methoxyphenyl)prop-2-enamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammatory disorders, and neurological disorders. In cancer, 2-cyano-3-(3-acetamidothiophen-2-yl)-N-(3-methoxyphenyl)prop-2-enamide has been shown to inhibit the growth of tumor cells by inducing apoptosis and inhibiting angiogenesis. Inflammatory disorders such as rheumatoid arthritis and colitis have also been studied, where 2-cyano-3-(3-acetamidothiophen-2-yl)-N-(3-methoxyphenyl)prop-2-enamide has been shown to reduce inflammation and improve symptoms. In neurological disorders, 2-cyano-3-(3-acetamidothiophen-2-yl)-N-(3-methoxyphenyl)prop-2-enamide has been shown to have neuroprotective effects and improve cognitive function.

properties

IUPAC Name

3-(3-acetamidothiophen-2-yl)-2-cyano-N-(3-methoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S/c1-11(21)19-15-6-7-24-16(15)8-12(10-18)17(22)20-13-4-3-5-14(9-13)23-2/h3-9H,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFIZEONXXQJIQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(SC=C1)C=C(C#N)C(=O)NC2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyano-3-(3-acetamidothiophen-2-yl)-N-(3-methoxyphenyl)prop-2-enamide

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